molecular formula C15H15BrN2OS B10894264 9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine

9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine

Cat. No.: B10894264
M. Wt: 351.3 g/mol
InChI Key: PUDAPTHGMDVUBR-UHFFFAOYSA-N
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Description

9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine is a complex heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a fused thiazole-benzoxadiazocine ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the cyclopropyl group, and the bromination of the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with modifications to improve efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzoxadiazocine derivatives, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Indole derivatives

Uniqueness

What sets 9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine apart is its unique combination of structural features, such as the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H15BrN2OS

Molecular Weight

351.3 g/mol

IUPAC Name

4-bromo-9-cyclopropyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2(7),3,5,10-tetraene

InChI

InChI=1S/C15H15BrN2OS/c16-10-3-4-13-11(7-10)12-8-15(19-13,9-1-2-9)17-14-18(12)5-6-20-14/h3-4,7,9,12H,1-2,5-6,8H2

InChI Key

PUDAPTHGMDVUBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C23CC(C4=C(O2)C=CC(=C4)Br)N5CCSC5=N3

Origin of Product

United States

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